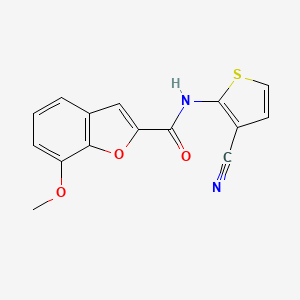

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide

Description

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran core substituted with a methoxy group at the 7-position and a carboxamide-linked 3-cyanothiophene moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research. The benzofuran scaffold is known for its bioactivity in kinase inhibition and antimicrobial applications, while the 3-cyanothiophene group introduces electron-withdrawing characteristics that may enhance binding affinity and metabolic stability .

Properties

IUPAC Name |

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O3S/c1-19-11-4-2-3-9-7-12(20-13(9)11)14(18)17-15-10(8-16)5-6-21-15/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZBMOOTWIOCIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C=CS3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide typically involves the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid . This reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the acylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4).

Substitution: The cyano group and the thiophene ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and antioxidant properties.

Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with various molecular targets. The cyano group and the thiophene ring are key functional groups that contribute to its biological activity. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For instance, it may inhibit microbial growth by interfering with essential enzymes in the microbial cells .

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The 3-cyanothiophene substituent in the target compound enhances electrophilicity compared to the 4-methoxybenzyl group in Compound 22, which is electron-donating. This difference likely impacts solubility and receptor interactions .

- Steric effects : The bulky 4-methoxybenzyl group in Compound 22 reduces synthetic yield (25% after purification) compared to simpler derivatives, suggesting steric hindrance during coupling reactions .

Implications of Structural Lumping in Research

The "lumping strategy" groups structurally similar compounds (e.g., benzofuran carboxamides) to streamline reaction modeling . For example:

- Reaction pathways : A study reduced 13 reactions involving three benzofuran derivatives to five by treating them as a single surrogate. This approach may obscure nuances in the target compound’s reactivity but is efficient for large-scale simulations .

- Property prediction: Lumping assumes similar logP, solubility, and degradation pathways. However, the 3-cyanothiophene group’s unique electronic profile may necessitate separate analysis despite structural similarity to other benzofurans .

Biological Activity

N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide (NCTB) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its unique structural features. This compound integrates a thiophene ring, a benzofuran moiety, and an amide functional group, which may contribute to its biological activity. Despite limited direct literature on NCTB specifically, insights can be drawn from related compounds and structural analogs to understand its potential biological activities.

Structural Characteristics

NCTB is characterized by the following structural components:

- Thiophene Ring : A five-membered aromatic ring containing sulfur, which can enhance electron donation and increase reactivity.

- Benzofuran Moiety : A fused aromatic system that may impart additional stability and biological activity.

- Cyanothiophen Group : The presence of a cyano group (C≡N) can introduce polarity and may influence interactions with biological targets.

- Methoxy Group : The methoxy substituent (OCH₃) at the 7-position of the benzofuran may enhance lipophilicity and bioavailability.

The amide linkage (CONH-) connects the thiophene and benzofuran rings, potentially facilitating interactions with biological macromolecules.

Neuroprotective Properties

Research on related compounds suggests that benzofuran derivatives exhibit neuroprotective properties. A study synthesized various 7-methoxybenzofuran-2-carboxamide derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in rat cortical neurons. Among these derivatives, compounds with specific substitutions demonstrated significant protective effects, indicating that modifications similar to those in NCTB might also confer neuroprotective benefits .

Antioxidant Activity

The antioxidant activity of benzofuran derivatives is well-documented. Compounds exhibiting similar structures to NCTB have shown the ability to scavenge free radicals and inhibit lipid peroxidation in vitro. This suggests that NCTB may possess antioxidant properties as well, which could be beneficial in mitigating oxidative stress-related conditions .

Antitumor Activity

The potential antitumor activity of compounds with similar structural motifs has been explored. For instance, studies have revealed that certain benzofuran derivatives demonstrate cytotoxic effects against various cancer cell lines. The mechanism often involves interaction with DNA or modulation of signaling pathways associated with cell proliferation . Given NCTB's structural similarities, it may also exhibit antitumor activity worth investigating.

Summary of Biological Activities

Case Studies

While direct case studies on NCTB are scarce, insights can be drawn from studies on related compounds:

- Neuroprotection Study : A series of 7-methoxybenzofuran derivatives were tested for neuroprotective effects against excitotoxicity. Among them, specific substitutions enhanced protective efficacy, suggesting a structure-activity relationship that could be relevant for NCTB .

- Antitumor Activity Evaluation : Investigations into similar benzofuran compounds have shown promising results in inhibiting tumor growth across various cancer cell lines, indicating that NCTB could be evaluated for its antitumor potential .

Q & A

Basic Research Question

- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and cyanothiophene protons (δ ~7.0–8.0 ppm). Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC) .

- X-ray Diffraction (XRD) : Critical for confirming bond angles, dihedral angles between benzofuran and thiophene rings, and hydrogen-bonding patterns (e.g., Hirshfeld surface analysis in related compounds) .

What strategies improve the bioactivity of N-(3-cyanothiophen-2-yl)-7-methoxy-1-benzofuran-2-carboxamide in kinase inhibition assays?

Advanced Research Question

- Structure-Activity Relationship (SAR) :

- Assay Design : Use recombinant EGFR/HER2 kinases with fluorescence-based ATPase assays. IC50 values should be validated via dose-response curves and compared to positive controls (e.g., gefitinib) .

How do researchers address contradictions in reported biological activity data for this compound?

Advanced Research Question

Contradictions (e.g., varying IC50 values across studies) may arise from:

Assay Conditions : Differences in buffer pH, ATP concentrations, or enzyme sources. Standardize protocols using guidelines like the FDA’s Bioanalytical Method Validation .

Compound Purity : Verify purity (>95% via HPLC) and confirm stereochemistry (if applicable) using chiral columns or XRD .

Data Reproducibility : Replicate experiments in triplicate and cross-validate with orthogonal assays (e.g., Western blotting for phosphorylated EGFR) .

What computational methods predict the binding mode of this compound to EGFR/HER2?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions. Key residues (e.g., EGFR’s Leu788, HER2’s Met801) often form hydrophobic contacts with the benzofuran moiety .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-protein complex. Analyze RMSD and binding free energy (MM/PBSA) to prioritize derivatives .

What are the limitations of current synthetic methods for scaling up production for in vivo studies?

Advanced Research Question

- Low Yields : Multi-step sequences (e.g., EDCI-mediated couplings) often suffer from cumulative yield losses. Switch to flow chemistry for intermediates to improve efficiency .

- Purification Bottlenecks : Replace column chromatography with crystallization (e.g., using ethanol/water mixtures) for gram-scale batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.